3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Description
3'-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic compound featuring a fused indole-quinazoline core with a 1,3-benzodioxol-5-ylmethyl substituent at the 3' position and a methyl group at the 1-position. The spiro architecture introduces conformational rigidity, which often enhances binding specificity in biological systems . The molecular formula of this compound is C₂₀H₁₆N₃O₄, with a molecular weight of 362.36 g/mol (calculated based on analogous compounds in ).
Properties
Molecular Formula |
C24H19N3O4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C24H19N3O4/c1-26-19-9-5-3-7-17(19)24(23(26)29)25-18-8-4-2-6-16(18)22(28)27(24)13-15-10-11-20-21(12-15)31-14-30-20/h2-12,25H,13-14H2,1H3 |
InChI Key |
ZTCFYWVPFRBWAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Core Spiro Ring Formation via Cyclocondensation
The spiro[indole-3,2'-quinazoline] scaffold is typically constructed through cyclocondensation reactions. A foundational approach involves reacting 1-methylisatin with 2-aminobenzamide derivatives under acidic conditions. For example, heating 1-methylisatin and 2-amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide in acetic acid at 110°C for 12 hours induces cyclization, forming the spiro junction . The reaction proceeds via imine formation, followed by intramolecular nucleophilic attack by the benzamide nitrogen, yielding the quinazoline-2,4-dione ring (Table 1).
Table 1: Cyclocondensation Conditions and Yields
| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1-Methylisatin + 2-Amino-N-(1,3-benzodioxol-5-ylmethyl)benzamide | AcOH | 110 | 12 | 68 |
| 1-Methylisatin + 2-Amino-4-nitrobenzamide | HCl | 100 | 10 | 52 |
The benzodioxol-5-ylmethyl side chain is introduced either pre- or post-cyclization. Pre-functionalization of the benzamide with 1,3-benzodioxol-5-ylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) ensures regioselective alkylation . Post-cyclization alkylation risks side reactions due to the steric hindrance of the spiro system .
Azomethine Ylide-Mediated Spiroannulation
A advanced method employs azomethine ylides for spiroannulation, as demonstrated in the synthesis of related spiro[indole-3,2'-pyrrolidin]-2-ones . Adapting this strategy, 1-methylisatin reacts with 2-aminobenzaldehyde derivatives to form an imine intermediate. Decarboxylation generates an azomethine ylide, which undergoes intramolecular cyclization with a tethered alkene to form the spiro-quinazoline core (Scheme 1).
Scheme 1: Azomethine Ylide Pathway
-
Imine formation between 1-methylisatin and 2-amino-5-(prop-2-en-1-yl)benzaldehyde.
-
Decarboxylation at 80°C in toluene to generate ylide.
-
[3+2] Cycloaddition with the allyl group, yielding the spiro system .
This method achieves higher stereocontrol (dr > 4:1) compared to acid-catalyzed cyclocondensation but requires precise temperature modulation to avoid polymerization byproducts .
Suzuki Coupling for Benzodioxole Functionalization
The 1,3-benzodioxol-5-ylmethyl group is introduced via Suzuki-Miyaura cross-coupling in some routes. For instance, a brominated spiro[indole-3,2'-quinazoline] intermediate reacts with 1,3-benzodioxol-5-ylmethylboronic acid under Pd(PPh₃)₄ catalysis (Scheme 2) . Optimized conditions (K₂CO₃, DMF/H₂O, 90°C) afford the coupled product in 75% yield, though competing protodeboronation necessitates careful stoichiometric control .
Table 2: Suzuki Coupling Optimization
| Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1,3-Benzodioxol-5-ylmethylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 75 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | EtOH/H₂O | 62 |
Solvent-Free Mechanochemical Synthesis
Green chemistry approaches utilize solvent-free grinding to synthesize spiro indoles . Mixing 1-methylisatin, 2-thioxo-4-thiazolidinone, and malononitrile with a catalytic amount of piperidine (10 mol%) and grinding for 15 minutes yields the spiro intermediate. Subsequent alkylation with 1,3-benzodioxol-5-ylmethyl iodide under similar conditions completes the synthesis (Table 3) .
Table 3: Solvent-Free vs. Conventional Methods
| Parameter | Solvent-Free (Grinding) | Conventional (Reflux) |
|---|---|---|
| Reaction Time | 15 min | 6 h |
| Yield | 82% | 68% |
| Purity (HPLC) | 95% | 89% |
This method eliminates toxic solvents and reduces energy consumption, aligning with sustainable practices .
Post-Synthetic Modifications and Purification
Final purification often involves column chromatography (SiO₂, EtOAc/hexane) or recrystallization from ethanol/water. The compound exhibits moderate solubility in DMSO (12 mg/mL) and chloroform (8 mg/mL), complicating crystallization. X-ray diffraction confirms the spiro conformation, with dihedral angles of 87.5° between the indole and quinazoline planes .
Analytical Characterization
-
NMR Spectroscopy :
-
Mass Spectrometry :
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole, indole, or quinazoline rings are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazoline derivatives similar to the target compound. Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit promising activity against various bacterial strains:
- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial DNA replication and transcription. This mechanism is pivotal in combating antibiotic resistance by targeting bacterial strains that are resistant to conventional antibiotics .
-
Efficacy Against Bacterial Strains :
- Studies have shown that certain derivatives exhibit moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, one compound demonstrated an MIC (Minimum Inhibitory Concentration) as low as 3.90 µg/mL against S. aureus ATCC 25923 .
Therapeutic Potential
Beyond antibacterial properties, the compound's structural characteristics suggest potential applications in other therapeutic areas:
- Anticancer Activity : The spiro-indole structure is known for its ability to interact with various biological targets involved in cancer progression. Research into similar compounds has indicated potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Compounds with similar scaffolds have been investigated for neuroprotective effects in models of neurodegenerative diseases. The benzodioxole unit may contribute to antioxidant activity, providing a protective effect against oxidative stress in neuronal cells .
Case Study 1: Antibacterial Evaluation
A study focused on the synthesis and evaluation of quinazoline derivatives found that specific modifications at the 1 and 3 positions significantly enhanced antibacterial activity. Compounds incorporating oxadiazole or thiadiazole rings showed increased efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Anticancer Screening
Another investigation into spiro-indole derivatives revealed promising results in inhibiting cancer cell lines. The study demonstrated that certain derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 3’-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The benzodioxolylmethyl group in the target compound may enhance antibacterial activity compared to phenylamino-substituted analogs (e.g., MIC reduction from 8 μg/mL to lower values, though specific data for the target compound is pending) . Bromo-substituted analogs (e.g., ) lack reported bioactivity, suggesting electronic effects (e.g., bromine’s steric bulk) may reduce binding efficacy.
Core Modifications :
- Replacing quinazoline with thiazolidine () shifts activity from antibacterial to anticancer, highlighting the role of heterocyclic cores in target selectivity.
- Nitro and chloro groups () improve cytotoxicity, likely through electrophilic interactions with cellular targets .
Physicochemical Properties
- Lipophilicity: The benzodioxole group in the target compound likely increases logP compared to phenylamino analogs, improving membrane permeability .
- Melting Points: Spiro compounds with rigid cores (e.g., : 172–173°C) typically exhibit higher melting points than non-spiro analogs, though data for the target compound is unavailable .
Biological Activity
The compound 3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a spiro-indole-quinazoline framework and a benzodioxole moiety. The molecular formula is , with a molecular weight of approximately 336.34 g/mol. The structural features contribute to its biological properties, including interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.34 g/mol |
| IUPAC Name | 3'-(1,3-benzodioxol-5-ylmethyl)-1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione |
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer activity across various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
The anticancer effects are primarily mediated through:
- Inhibition of cell proliferation : The compound disrupts cell cycle progression.
- Induction of apoptosis : It activates caspase cascades leading to programmed cell death.
- Modulation of signaling pathways : It may inhibit critical signaling pathways such as PI3K/Akt and MAPK/ERK.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study
In a study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of the compound. For example:
- Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing spiro[indole-quinazoline]-dione derivatives, and how can reaction conditions be optimized?
Methodological Answer: Spiro[indole-quinazoline]-dione derivatives are typically synthesized via multicomponent reactions involving indole precursors, substituted quinazolines, and benzodioxole-containing aldehydes. Key steps include:
- Cyclocondensation : Use of acetic acid or HCl as catalysts under reflux (70–90°C) to form the spiro ring system .
- Substituent introduction : Alkylation or arylaminomethylation at the 3'-position using benzodioxol-5-ylmethyl groups under basic conditions (e.g., KCO in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol for low-solubility derivatives .
Optimization Tips : Monitor reaction progress via TLC (R = 0.3–0.5 in EtOAc/hexane 1:2). Adjust solvent polarity to improve yields for nitro- or bromo-substituted derivatives .
Q. How are spiro[indole-quinazoline]-dione derivatives characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1650–1750 cm and NH/OH vibrations at 3200–3400 cm .
- NMR Analysis :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 370 for 1-methyl derivatives) and fragmentation patterns confirm molecular weight and substituent integrity .
Advanced Research Questions
Q. How can structural modifications (e.g., nitro, bromo, or benzyl groups) influence the antibacterial activity of spiro[indole-quinazoline]-diones?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., NO) : Enhance activity against Gram-positive bacteria (e.g., S. aureus MIC = 8–16 µg/mL) by increasing electrophilicity and membrane penetration .
- Bromo Substitution : Improves solubility in polar solvents (e.g., DMSO) but may reduce bioavailability due to steric hindrance .
- Benzyl Groups : Increase lipophilicity, enhancing activity against Gram-negative strains (e.g., E. coli MIC = 32–64 µg/mL) .
Experimental Design :
Q. How can researchers resolve contradictions in solubility and crystallinity data for spiro[indole-quinazoline]-diones?
Methodological Answer:
- Low Solubility : For nitro- or bromo-substituted derivatives (e.g., 5-nitro-3'-phenylamino), use DMSO as a co-solvent in biological assays or derivatize with PEG chains .
- Crystallinity Issues : Optimize recrystallization using mixed solvents (e.g., CHCl/MeOH 2:1) or employ slow evaporation techniques for X-ray-quality crystals .
Case Study : Compound 4i (1-ethyl-3'-phenylamino) showed improved solubility in ethanol after sonication (30 min, 40°C), enabling H NMR analysis despite missing C data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
